![molecular formula C15H14ClNO B1604710 2-chloro-N-ethyl-N-phenylbenzamide CAS No. 95415-53-5](/img/structure/B1604710.png)
2-chloro-N-ethyl-N-phenylbenzamide
Overview
Description
2-chloro-N-ethyl-N-phenylbenzamide is an organic compound with the molecular formula C15H14ClNO and a molecular weight of 259.73 g/mol . This compound is part of the benzanilide family and is characterized by the presence of a chloro group, an ethyl group, and a phenyl group attached to the benzamide core .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-ethyl-N-phenylbenzamide typically involves the reaction of 2-chlorobenzoyl chloride with N-ethyl-N-phenylamine under basic conditions . The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process . Additionally, industrial methods may involve more rigorous purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-ethyl-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction Reactions: Reduction of the carbonyl group can yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution: Formation of N-ethyl-N-phenylbenzamide derivatives with different substituents.
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of N-ethyl-N-phenylamine.
Scientific Research Applications
Medicinal Chemistry
2-Chloro-N-ethyl-N-phenylbenzamide has been explored for its potential therapeutic applications:
- Antagonist Activity : Research indicates that this compound acts as an antagonist for peroxisome proliferator-activated receptor gamma (PPARγ), which is crucial in regulating glucose metabolism and adipocyte differentiation. This suggests possible applications in treating metabolic disorders such as diabetes and obesity.
- Antimicrobial Properties : Studies have shown promising antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics or antifungal agents.
- Anticancer Activity : The compound has been investigated for its anticancer properties, with preliminary results suggesting it may inhibit cancer cell proliferation through various mechanisms.
Biological Research
The compound's biological applications extend beyond medicinal uses:
- Enzyme Inhibition Studies : It has been evaluated for its ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents targeting diseases influenced by these enzymes .
- Structure-Activity Relationship (SAR) Studies : Research involving SAR has focused on modifying the compound's structure to enhance its biological activity, particularly against viral infections like HCV and EV71 .
Industrial Applications
In addition to its research applications, this compound is relevant in industrial contexts:
- Synthesis of Complex Organic Molecules : It serves as an intermediate in the synthesis of more complex organic compounds, which can be utilized in pharmaceuticals and agrochemicals.
Case Study 1: Antiviral Activity
A series of studies have synthesized derivatives of N-phenylbenzamide, including this compound, evaluating their antiviral activity against hepatitis C virus (HCV) and enterovirus 71 (EV71). One notable finding was that certain derivatives exhibited IC50 values as low as 0.57 μmol/L against HCV, indicating strong antiviral potential .
Case Study 2: PPARγ Antagonism
Research highlighted the compound's role as a PPARγ antagonist, demonstrating its ability to modulate pathways involved in lipid metabolism and inflammation. This activity positions it as a candidate for further development in managing conditions like obesity and type 2 diabetes.
Comparative Table of Related Compounds
Compound Name | Structural Features | IC50 (μM) | Selectivity Index |
---|---|---|---|
This compound | Benzamide with Cl and ethyl group | TBD | TBD |
GW9662 | Selective PPARγ antagonist | TBD | TBD |
T0070907 | PPARγ antagonist with different structure | TBD | TBD |
Note: TBD indicates that specific data for the compound is yet to be determined.
Mechanism of Action
The mechanism of action of 2-chloro-N-ethyl-N-phenylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an antagonist to certain receptors, thereby modulating biological pathways . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-methyl-N-phenylbenzamide
- 2-chloro-3-methoxy-N-phenylbenzamide
- 3,4-dichloro-N-phenylbenzamide
- 2-chloro-N-ethyl-4-nitro-N-phenylbenzamide
Uniqueness
2-chloro-N-ethyl-N-phenylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group enhances its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets . Additionally, the chloro group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis .
Biological Activity
2-Chloro-N-ethyl-N-phenylbenzamide (C15H16ClN) is a benzamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological activity, mechanisms of action, and relevant research findings.
The compound features a chloro group at the 2-position, an ethyl group at the nitrogen, and a phenyl group, contributing to its unique chemical reactivity and biological properties. The ethyl substitution enhances lipophilicity, which may improve interaction with lipid membranes and biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth effectively. For instance, studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial activity .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, including those from breast cancer and lymphoma. The mechanism involves modulation of apoptotic pathways, potentially through receptor antagonism or enzyme inhibition .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Interaction : The compound acts as an antagonist at certain receptors, modulating various signaling pathways involved in cell proliferation and survival.
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic processes, contributing to its anticancer effects. For example, it may inhibit dipeptidyl peptidase-IV (DPP-IV), which is crucial for glucose metabolism .
Case Studies
- Antimicrobial Efficacy : In a study evaluating the antimicrobial activity of various benzamide derivatives, this compound was identified as one of the most effective compounds against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics .
- Cancer Cell Line Studies : A series of experiments conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .
Comparative Analysis
To understand the uniqueness of this compound's biological activity, it is useful to compare it with structurally similar compounds:
Compound Name | Structure Features | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
2-Chloro-N-methyl-N-phenylbenzamide | Methyl instead of ethyl | Moderate | Low |
2-Chloro-3-methoxy-N-phenylbenzamide | Methoxy substitution | High | Moderate |
3,4-Dichloro-N-phenylbenzamide | Additional chloro groups | Low | High |
This table illustrates that while some analogs exhibit similar activities, the specific substitution pattern in this compound contributes to its enhanced efficacy against microbial infections and cancer cell proliferation.
Properties
IUPAC Name |
2-chloro-N-ethyl-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO/c1-2-17(12-8-4-3-5-9-12)15(18)13-10-6-7-11-14(13)16/h3-11H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYJUAKTPOEIAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=CC=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352282 | |
Record name | 2-chloro-N-ethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95415-53-5 | |
Record name | 2-chloro-N-ethyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-CHLORO-N-ETHYL-N-PHENYLBENZAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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